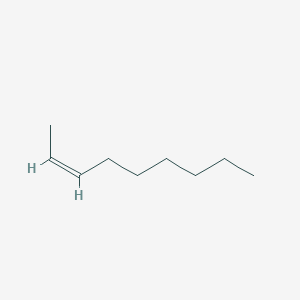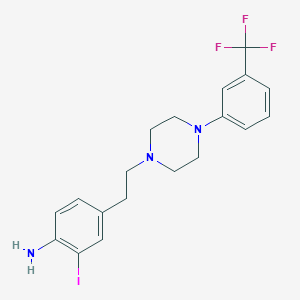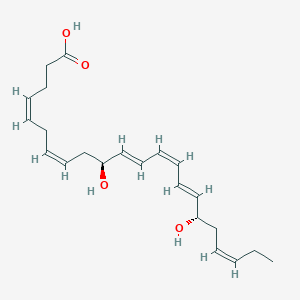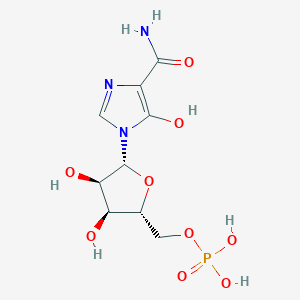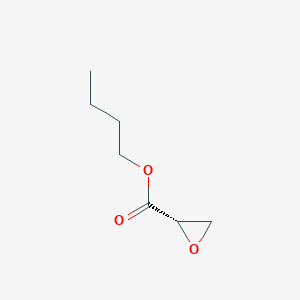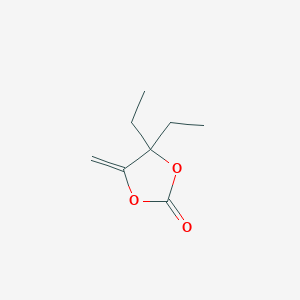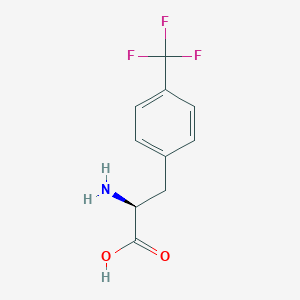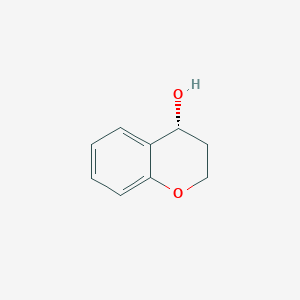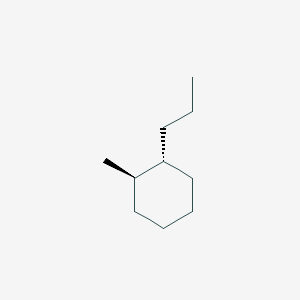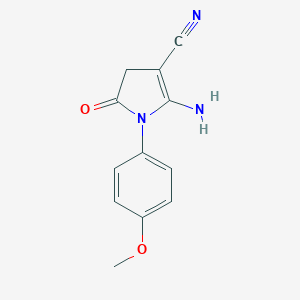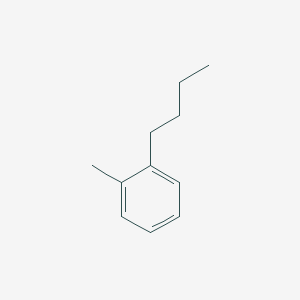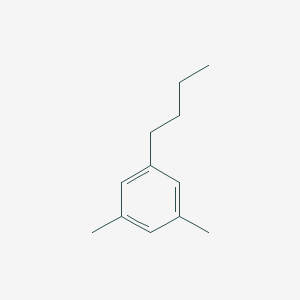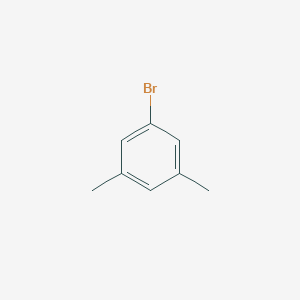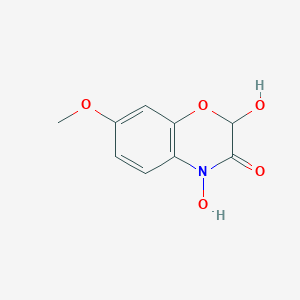
Dimboa
概要
作用機序
DIMBOAは、主に害虫や病原体に対する毒性によってその効果を発揮します。 Tri6やTri5などの遺伝子の発現に影響を与えることで、有毒なトリコテセンの生合成と蓄積を阻害します . This compoundは、植物細胞に対しても細胞毒性を示し、原形質分離、細胞崩壊、および細胞破裂を引き起こします . さらに、this compoundはシグナル分子として機能し、真菌性エリシターや昆虫の摂食に応答してカロースの蓄積につながります .
生化学分析
Biochemical Properties
2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one is a major hydroxamic acid present in corn . It has been shown to reversibly inhibit ATP synthesis, Pi-ATP exchange reaction, and ATPase activity in bovine heart mitochondrial particles . The compound interacts with these enzymes, affecting their function and potentially altering biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one has been found to have an antifeedant effect on certain insects but stimulates feeding in others . For instance, it inhibited larval development and caused mortality in the European corn borer . It also increased NADH-cytochrome c reductase and NADH oxidase activities .
Molecular Mechanism
The molecular mechanism of 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one involves its interaction with various biomolecules. Upon tissue disruption, the glucoside form of this compound is hydrolyzed by β-glucosidase, yielding the more toxic aglycone DIMBOA . This process indicates that the compound exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one change over time in laboratory settings. For instance, the decomposition kinetics of this compound were studied in buffered aqueous solutions at different temperatures, and it was found that the kinetics were apparently first order under all conditions tested .
Dosage Effects in Animal Models
While specific studies on dosage effects of 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one in animal models are limited, research on its effects on insects provides some insights. For example, it was found that larvae of Spodoptera exigua gained less biomass and had a prolonged development when feeding on an artificial diet containing this compound .
Metabolic Pathways
The metabolic pathways of 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one involve several enzymes. It is part of the benzoxazinoid biosynthetic pathway, which includes nine enzymes forming a linear pathway leading to the storage of this compound as glucoside conjugates .
Transport and Distribution
It is known that this compound is stored in the vacuole as the glucoside .
Subcellular Localization
It is known that two benzoxazinoid-specific glucosyltransferases, BX8 and BX9, which are thought to be involved in the biosynthesis of this compound, are localized to the cytosol .
準備方法
合成経路および反応条件
植物におけるDIMBOAの生合成には、いくつかの酵素的ステップが含まれます。 この経路は、インドール-3-グリセロールリン酸からインドールへの変換から始まり、続いて一連の水酸化、メチル化、およびグルコシル化反応が続きます . この経路に関与する主な酵素には、BX1、BX2、BX3、BX4、BX5、BX6、およびBX7が含まれます .
工業的生産方法
This compoundの工業的生産は、特定の作物におけるその自然な豊富さのために一般的に行われていません。 トウモロコシやその他の植物からのthis compoundの抽出は、高速液体クロマトグラフィー(HPLC)や質量分析(MS)などの方法によって達成できます .
化学反応の分析
反応の種類
DIMBOAは、酸化、還元、および置換を含むさまざまな化学反応を起こします .
一般的な試薬と条件
酸化: This compoundは、過酸化水素などの酸化剤を使用して、2,4-ジヒドロキシ-7-メトキシ-1,4-ベンゾキサジン-3-オンN-オキシドを形成するために酸化することができます.
還元: This compoundの還元は、水素化ホウ素ナトリウムなどの還元剤を使用して達成できます.
置換: This compoundに関与する置換反応は、多くの場合、ヒドロキシル基またはメトキシ基で起こり、さまざまな誘導体の形成につながります.
主要な生成物
これらの反応から形成される主な生成物には、2,4-ジヒドロキシ-7-メトキシ-1,4-ベンゾキサジン-3-オンN-オキシド、2,4-ジヒドロキシ-7-メトキシ-1,4-ベンゾキサジン-3-オングルコシド、およびその他の置換ベンゾキサジノイドが含まれます .
科学研究への応用
This compoundは、幅広い科学研究への応用があります。
科学的研究の応用
DIMBOA has a wide range of scientific research applications:
類似化合物との比較
類似化合物
2,4-ジヒドロキシ-1,4-ベンゾキサジン-3-オン(DIBOA): ライ麦や野生の大麦で見られるDIMBOAの前駆体.
2-ヒドロキシ-4,7-ジメトキシ-1,4-ベンゾキサジン-3-オン(HDMBOA): メチル化によって形成されるthis compoundのより毒性の強い誘導体.
2-ベンゾキサゾリノン(BOA): 抗菌性を持つthis compoundの分解生成物.
ユニークさ
This compoundは、植物における直接的な防御化合物とシグナル分子の両方の役割を果たすという点でユニークです . 根圏で鉄と複合体を形成し、トウモロコシの鉄供給を強化する能力は、他のベンゾキサジノイドとはさらに異なります .
特性
IUPAC Name |
2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-5-2-3-6-7(4-5)15-9(12)8(11)10(6)13/h2-4,9,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNZNIJPBQATCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936021 | |
| Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15893-52-4 | |
| Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15893-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015893524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIHYDROXY-7-METHOXY-1,4-BENZOXAZIN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI783RU0DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 - 169 °C | |
| Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: DIMBOA and its derivatives, primarily found in the Poaceae family like maize, wheat, and rye, act as powerful defenses against various pests and pathogens. While the exact mechanism of action can vary, several key interactions and effects have been observed:
- Enzyme Inhibition: this compound can inhibit crucial enzymes in insects, such as glutathione S-transferases and esterases []. This disruption can compromise an insect's ability to detoxify xenobiotics, potentially increasing their vulnerability to other toxins or insecticides.
- Feeding Deterrent: The presence of this compound, even at low concentrations, can deter feeding in certain insects like the grain aphid (Sitobion avenae) []. This suggests that this compound can directly impact insect behavior, reducing their feeding and potentially limiting damage to the plant.
- Antimicrobial Activity: this compound exhibits antimicrobial properties against a range of pathogens. Research suggests that the degradation products of this compound, specifically benzoxazolin-2-one (BOA) and 6-methoxybenzoxazolin-2-one (MBOA), contribute significantly to this activity [, ]. This highlights the importance of this compound transformation in the plant's overall defense strategy.
- Growth Regulation: this compound plays a role in plant growth regulation. For instance, it has been implicated in the growth suppression observed on illuminated sides of maize coleoptiles during phototropic stimulation []. This suggests that this compound may act as a signaling molecule, influencing directional growth in response to light.
ANone: While the research papers provided do not explicitly state the molecular formula and spectroscopic data, they consistently refer to its chemical structure as 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one. From this name, we can deduce the following:
ANone: this compound exhibits variable stability depending on the environment:
- Aqueous Solutions: this compound is known to be unstable in aqueous solutions, degrading into compounds like 6-methoxybenzoxazolin-2-one (MBOA) []. This instability necessitates careful consideration when designing experiments or agricultural applications involving this compound.
- Plant Tissue: In intact plants, this compound primarily exists as a glucoside (this compound-Glc), which is more stable than the free aglycone form []. This suggests a mechanism for the plant to store and control the release of the active this compound molecule.
- Influence of Light: Light intensity significantly affects this compound-glucoside concentrations in wheat seedlings, with levels decreasing as light intensity increases []. This observation suggests that environmental factors can influence this compound levels, which could have implications for plant breeding programs aiming to enhance this compound-mediated resistance.
A: Yes, quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of this compound, its derivatives, and its transformation products to Daphnia magna []. This approach helps in understanding the relationship between the chemical structure of these compounds and their environmental toxicity, which can be useful in assessing the potential risks associated with their increased production in plants.
ANone: While the provided research does not directly address formulation strategies for this compound, the fact that it naturally exists as a glucoside (this compound-Glc) offers a potential avenue for enhancing its stability and bioavailability. Further research could explore:
ANone: The provided research primarily focuses on the biological activity and ecological roles of this compound and its derivatives. Consequently, specific information on SHE (Safety, Health, and Environment) regulations concerning this compound is not discussed. As research progresses and potential applications of this compound are explored, addressing SHE regulations will become paramount to ensure responsible development and deployment.
ANone: The provided research primarily focuses on the role of this compound as a plant defense compound and its impact on insects and pathogens. Consequently, there is limited information about its pharmacokinetics and pharmacodynamics in animals or humans.
ANone: The questions related to aspects 10 through 23 are not directly relevant to the scope of the research presented on this compound. The studies focus on this compound's role as a natural plant defense compound and its ecological significance. Therefore, information regarding its use as a pharmaceutical drug, toxicological profile, drug delivery, or related topics is not addressed in these papers.
ANone: While this compound itself is a natural alternative to synthetic pesticides, several other natural compounds exhibit similar bioactivities. These include:
- Other Benzoxazinoids: Plants produce a variety of benzoxazinoids with varying levels of activity against pests and pathogens. For example, DIBOA found in rye and wheat, displays potent antifungal activity [, ]. Exploring the diversity of benzoxazinoids could lead to the discovery of potent alternatives or complements to this compound.
- Phenolic Acids: Compounds like ferulic acid and p-coumaric acid, often found alongside benzoxazinoids in plants, also contribute to plant defense mechanisms []. Investigating synergistic interactions between benzoxazinoids and phenolic acids could lead to the development of more effective and sustainable pest control strategies.
- Essential Oils: Some plant essential oils, rich in terpenoids, have shown inhibitory effects on weed growth and can also induce the production of this compound in wheat, suggesting potential for combined application [].
ANone: Effective research on this compound requires a combination of tools and resources:
- Analytical Techniques: Accurate quantification of this compound and its derivatives is crucial. Techniques like high-performance liquid chromatography (HPLC) [, , , ], thin layer chromatography (TLC) [], and mass spectrometry (MS) [, , ] are essential for separation, identification, and quantification.
- Molecular Tools: Techniques such as RNA interference (RNAi) [] are valuable for investigating the function of genes involved in this compound biosynthesis and understanding their role in plant defense mechanisms.
ANone:
- Early Discoveries (1950s-1960s): Research on benzoxazinoids, including this compound, began in the 1950s and 1960s. These early studies focused on their chemical characterization and identification as potential factors in plant resistance to pests [].
- Elucidation of Biosynthesis: Significant progress was made in understanding the biosynthetic pathway of this compound. Researchers identified the genes involved in its synthesis and revealed that it branches out from the tryptophan synthesis pathway [, , , ].
- Role in Plant Defense: Numerous studies established the role of this compound as a crucial component of plant defense mechanisms in cereals. Researchers demonstrated its activity against a wide range of pests and pathogens, including insects, fungi, and bacteria [, , , , , , , ].
- Genetic Basis of Variation: Research identified genetic loci and specific genes, such as Bx10c, associated with variation in this compound accumulation in maize. This discovery opened avenues for breeding programs focused on developing crop varieties with enhanced pest resistance [, ].
ANone: this compound research holds significant potential for cross-disciplinary collaborations:
- Plant Breeding and Genetics: Identifying genes and mechanisms regulating this compound biosynthesis can inform breeding programs, leading to the development of crop varieties with enhanced natural pest resistance and reduced reliance on synthetic pesticides [, , ].
- Chemical Ecology: Understanding the ecological interactions mediated by this compound can contribute to the development of integrated pest management strategies that utilize natural plant defenses [, , , ].
- Synthetic Biology: The knowledge gained from studying this compound biosynthesis can be applied to engineer microbes or other organisms to produce this compound or its derivatives for use in biopesticides or bio-based products [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


